1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol
CAS No.: 610282-38-7
Cat. No.: VC5537549
Molecular Formula: C19H25NO2
Molecular Weight: 299.414
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 610282-38-7 |
|---|---|
| Molecular Formula | C19H25NO2 |
| Molecular Weight | 299.414 |
| IUPAC Name | 1-(2-methylpiperidin-1-yl)-3-naphthalen-2-yloxypropan-2-ol |
| Standard InChI | InChI=1S/C19H25NO2/c1-15-6-4-5-11-20(15)13-18(21)14-22-19-10-9-16-7-2-3-8-17(16)12-19/h2-3,7-10,12,15,18,21H,4-6,11,13-14H2,1H3 |
| Standard InChI Key | VRDRSBLNJHENCL-UHFFFAOYSA-N |
| SMILES | CC1CCCCN1CC(COC2=CC3=CC=CC=C3C=C2)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₉H₂₆ClNO₂, with a molecular weight of 335.87 g/mol. Its structure comprises three distinct regions:
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A 2-methylpiperidine ring, contributing basicity and potential receptor-binding capabilities.
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A naphthalen-2-yloxy group, introducing aromaticity and lipophilicity.
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A propan-2-ol backbone, enabling hydrogen bonding and solubility modulation.
The hydrochloride salt form (indicated by the ".Cl" in the SMILES string) enhances stability and aqueous solubility for research applications.
Table 1: Key Chemical Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(2-methylpiperidin-1-yl)-3-naphthalen-2-yloxypropan-2-ol; hydrochloride | |
| SMILES | CC1CCCCN1CC(COC2=CC3=CC=CC=C3C=C2)O.Cl | |
| InChIKey | COTOBEUXXPHGHZ-UHFFFAOYSA-N | |
| PubChem CID | 16798576 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Piperidine Functionalization: 2-Methylpiperidine undergoes alkylation with epichlorohydrin to introduce a chlorohydrin intermediate.
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Etherification: The chlorohydrin reacts with 2-naphthol under basic conditions (e.g., K₂CO₃) to form the naphthyl ether linkage .
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Salt Formation: Treatment with HCl yields the hydrochloride salt for improved crystallinity.
Optimization Challenges
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Regioselectivity: Competing reactions at the piperidine nitrogen may require protective groups.
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Purification: Column chromatography is often necessary due to byproducts from incomplete etherification .
Physicochemical Properties
Experimental Data
While solubility data remain unreported, the hydrochloride salt’s ionic character suggests moderate water solubility. The naphthalene group confers high lipophilicity (LogP estimated at 3.8–4.2), aligning with analogs like 1-[(2-methylpiperidin-1-yl)methyl]naphthalen-2-ol (LogP = 3.86) .
Table 2: Comparative Physicochemical Metrics
| Compound | Molecular Weight (g/mol) | LogP |
|---|---|---|
| 1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol | 335.87 | ~3.9 |
| 1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol | 255.36 | 3.86 |
Biological Activity and Applications
Neurological Applications
Piperidine derivatives are known modulators of neurotransmitter systems. For example, 1-[(2-methylpiperidin-1-yl)methyl]naphthalen-2-ol exhibits affinity for σ receptors, which are implicated in neuropsychiatric disorders . The target compound’s piperidine-naphthalene scaffold may similarly interact with CNS targets, warranting further electrophysiological studies.
Research Gaps and Future Directions
Mechanistic Studies
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Target Identification: High-throughput screening against kinase or GPCR libraries could elucidate molecular targets.
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ADMET Profiling: Predictive modeling of absorption, distribution, and toxicity is critical for therapeutic development.
Synthetic Chemistry
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Green Chemistry Approaches: Catalytic methods using ionic liquids or microwave irradiation may improve yield and sustainability.
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